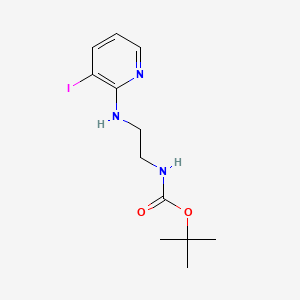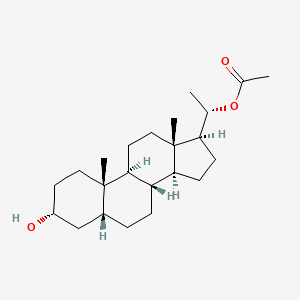
disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fosfomycin disodium can be synthesized through various methods. One common method involves the reaction between fosfomycin disodium salt and a tromethamine acid salt with a carboxylic acid in a substantially anhydrous alcoholic solvent . Another method involves the reaction of bis-(2-ammonium-2-hydroxymethyl-1,3-propanediol) (2R,cis)-1,2-epoxypropyl-phosphonate with para-toluenesulfonic acid in ethanol .
Industrial Production Methods
Industrial production of fosfomycin disodium typically involves fermentation processes using Streptomyces fradiae. The fermentation broth is then subjected to various purification steps to isolate and purify the fosfomycin disodium .
化学反応の分析
Types of Reactions
Fosfomycin disodium undergoes several types of chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert fosfomycin into different reduced forms.
Substitution: Fosfomycin can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of fosfomycin can produce different oxidized derivatives, while reduction can yield reduced forms of fosfomycin .
科学的研究の応用
Fosfomycin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphonic acid chemistry and epoxide ring reactivity.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用機序
Fosfomycin disodium exerts its effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for bacterial cell wall synthesis. By blocking this enzyme, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
類似化合物との比較
Similar Compounds
Phosphomycin: Another phosphonic acid antibiotic with a similar mechanism of action.
Phosphonemycin: A structurally related compound with similar antibacterial properties.
Epoxypropylphosphonic acid: Shares structural similarities with fosfomycin but has different biological activities.
Uniqueness
Fosfomycin disodium is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of MurA, sets it apart from other antibiotics .
特性
分子式 |
C5H9Na2O7P |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate |
InChI |
InChI=1S/C5H9O7P.2Na/c1-3(6)5(8)4(7)2-12-13(9,10)11;;/h4-5H,2H2,1H3,(H2,9,10,11);;/q-2;2*+1/t4-,5-;;/m1../s1 |
InChIキー |
TZEHRPZLOHKDSZ-ALUAXPQUSA-N |
異性体SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
正規SMILES |
CC(=O)C(C(COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)

![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)



